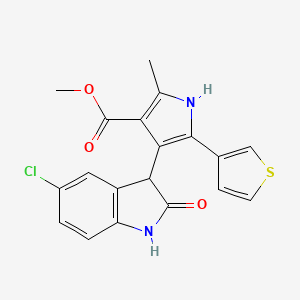
methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H15ClN2O3S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H16ClN3O3S
- Molecular Weight : 373.85 g/mol
Antimicrobial Activity
Research indicates that derivatives of indole and pyrrole compounds exhibit significant antimicrobial properties. The compound under consideration has shown activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells.
| Cell Line | IC50 Value (μM) |
|---|---|
| T47D | 15.0 |
| HeLa | 12.5 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has exhibited anti-inflammatory effects in vitro. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Chikhalia et al. demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, with a biofilm inhibition concentration (BIC) of 62 μg/mL, showcasing its potential as an anti-biofilm agent .
- Evaluation of Anticancer Properties : In research published in MDPI, the compound was tested against multiple cancer cell lines where it showed significant cytotoxicity compared to standard chemotherapeutics . The study indicated that the compound could be a promising candidate for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the indole and pyrrole moieties significantly influence biological activity. For instance, substitution at specific positions on the thienyl group enhances antimicrobial efficacy while maintaining low toxicity levels .
Properties
Molecular Formula |
C19H15ClN2O3S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-3-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H15ClN2O3S/c1-9-14(19(24)25-2)16(17(21-9)10-5-6-26-8-10)15-12-7-11(20)3-4-13(12)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |
InChI Key |
BBWAYANPMTWXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CSC=C2)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















